molecular formula C7H12ClN3O B15324138 cyclobutyl(4H-1,2,4-triazol-3-yl)methanolhydrochloride

cyclobutyl(4H-1,2,4-triazol-3-yl)methanolhydrochloride

Cat. No.: B15324138
M. Wt: 189.64 g/mol
InChI Key: PNUPSNQFZONPKD-UHFFFAOYSA-N
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Description

Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core linked to a cyclobutyl group via a hydroxymethyl bridge, with a hydrochloride counterion enhancing solubility. This compound is likely utilized as a synthetic intermediate in drug discovery, given its structural similarity to inhibitors reported in recent studies .

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

cyclobutyl(1H-1,2,4-triazol-5-yl)methanol;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c11-6(5-2-1-3-5)7-8-4-9-10-7;/h4-6,11H,1-3H2,(H,8,9,10);1H

InChI Key

PNUPSNQFZONPKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=NC=NN2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride typically involves the reaction of cyclobutylamine with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(4H-1,2,4-triazol-3-yl)ketone, while reduction may produce cyclobutyl(4H-1,2,4-triazol-3-yl)amine .

Scientific Research Applications

Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol Hydrochloride

The cyclopropyl analog replaces the cyclobutyl group with a smaller cyclopropyl ring, reducing steric hindrance and altering lipophilicity. Key differences include:

  • Molecular Weight: The cyclopropyl derivative has a molecular weight of 217.31 g/mol (reported), while the cyclobutyl analog’s calculated molecular weight is 215.66 g/mol (C8H13ClN3O).

4H-1,2,4-Triazol-3-yl Ethanamine Hydrochloride Derivatives

details nine derivatives with phenyl substituents (e.g., methoxy, nitro) on the triazole ring. Key comparisons:

  • Synthetic Yields : The ethanamine derivatives exhibit moderate yields (48–55%), suggesting that introducing cyclobutyl groups may require optimized protocols, though yield data for the cyclobutyl compound is unavailable .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol HCl C8H13ClN3O 215.66 (calc.) Cyclobutyl, hydroxymethyl Not reported Not reported
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol HCl Not reported 217.31 Cyclopropyl, hydroxymethyl Not reported Not reported
2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine HCl C11H14ClN5O 283.71 3-Methoxyphenyl 235–236 48
A-45 () C28H30F2N6O3S 568.64 Pyridinyl, fluorophenyl Not reported Not reported

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